Butamben

Description

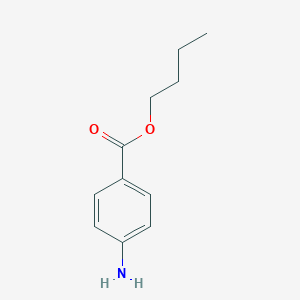

Butamben is an amino acid ester resulting from the formal condensation of the carboxy group of 4-aminobenzoic acid with the hydroxy group of butan-1-ol. Its local anaesthetic properties have been used for surface anaesthesia of the skin and mucous membranes, and for relief of pain and itching associated with some anorectal disorders. It has a role as a local anaesthetic. It is a benzoate ester, a substituted aniline, an amino-acid ester and a primary amino compound. It is functionally related to a 4-aminobenzoic acid and a butan-1-ol. It is a conjugate base of a this compound(1+).

This compound is a local anesthetic in the form of n-butyl-p-aminobenzoate. Its structure corresponds to the standard molecule of a hydrophilic and hydrophobic domain separated by an intermediate ester found in most of the local anesthetics. Due to its very low water solubility, this compound is considered to be suitable only for topical anesthesia. The FDA removed all parenteral this compound products from the market, possibly due to the poor solubility of this drug.

This compound is a small molecule drug with a maximum clinical trial phase of IV. It was withdrawn in at least one region.

structure

Properties

IUPAC Name |

butyl 4-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-3-8-14-11(13)9-4-6-10(12)7-5-9/h4-7H,2-3,8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUWVALYLNVXWKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Record name | N-BUTYL-P-AMINOBENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19922 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022417 | |

| Record name | Butyl 4-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-butyl-p-aminobenzoate is a yellow powder. Insoluble in water. (NTP, 1992), White odorless solid; Nearly insoluble in water; [Hawley] Yellow solid; Insoluble in water; [CAMEO] Faintly beige fine crystals; [MSDSonline] | |

| Record name | N-BUTYL-P-AMINOBENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19922 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butamben | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4038 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

343 to 345 °F at 8 mmHg (NTP, 1992), 173-174 °C @ 8 mm Hg | |

| Record name | N-BUTYL-P-AMINOBENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19922 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butamben | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11148 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BUTYL P-AMINOBENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4245 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble (NTP, 1992), 1 g dissolves in about 7 liters water, Sol in dil acids, alc, chloroform, ether, and fatty oils., Soluble in dilute acids, alcohol, chloroform, ether, and fatty oils., Soluble in thanol, ethyl ether, and benzene., In water, 3.35X10+2 mg/l @ 25 °C | |

| Record name | N-BUTYL-P-AMINOBENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19922 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butamben | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11148 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BUTYL P-AMINOBENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4245 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000299 [mmHg] | |

| Record name | Butamben | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4038 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Crystals from alc, White powder, White, amorphous powder | |

CAS No. |

94-25-7 | |

| Record name | N-BUTYL-P-AMINOBENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19922 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyl 4-aminobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butamben [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butamben | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11148 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | butamben | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757433 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | butamben | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128464 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-amino-, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl 4-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl 4-aminobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.107 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTAMBEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EFW857872Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BUTYL P-AMINOBENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4245 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

136 °F (NTP, 1992), 58 °C | |

| Record name | N-BUTYL-P-AMINOBENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19922 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butamben | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11148 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BUTYL P-AMINOBENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4245 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Butamben on Voltage-Gated Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butamben, a long-acting local anesthetic, exerts its primary pharmacological effect through the modulation of voltage-gated sodium channels (Navs). These channels are critical for the initiation and propagation of action potentials in excitable cells, including neurons. By blocking these channels, this compound effectively dampens neuronal excitability, leading to its anesthetic and analgesic properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's interaction with voltage-gated sodium channels, with a focus on quantitative data, experimental methodologies, and the structural basis of its action.

Core Mechanism of Action: State-Dependent Blockade

The central mechanism of this compound's action on voltage-gated sodium channels is a state-dependent blockade . This means that the affinity of this compound for the channel is not constant but varies depending on the conformational state of the channel (resting, open, or inactivated).[1][2][3] this compound exhibits a significantly higher affinity for the inactivated state of the sodium channel compared to the resting state.[2] This preferential binding to the inactivated state is a hallmark of many local anesthetics and is crucial for their clinical efficacy and use-dependent properties.

The interaction of this compound with the inactivated channel stabilizes this non-conducting state. This stabilization manifests in two key electrophysiological phenomena:

-

Hyperpolarizing Shift in Steady-State Inactivation: this compound causes a negative or hyperpolarizing shift in the voltage-dependence of steady-state inactivation. This means that at any given membrane potential, a larger fraction of sodium channels will be in the inactivated state in the presence of this compound, rendering them unavailable for opening. One study on fast-inactivating sodium currents in cultured rat sensory neurons reported a significant 12 mV shift toward more hyperpolarizing potentials in the presence of 100 µM this compound.

-

Use-Dependent Block (Phasic Block): The preferential binding to the inactivated state also leads to use-dependent block. During periods of high-frequency neuronal firing, such as those that occur during pain signaling, sodium channels cycle rapidly between the resting, open, and inactivated states. With each action potential, more channels enter the inactivated state, providing more high-affinity binding sites for this compound. This results in a progressive increase in the level of channel block with repetitive stimulation. This property allows this compound to selectively target and inhibit neurons that are highly active.

Signaling Pathway of this compound's Action

The following diagram illustrates the state-dependent binding of this compound to voltage-gated sodium channels.

Quantitative Analysis of this compound's Effects

The potency and efficacy of this compound's block on voltage-gated sodium channels can be quantified through various electrophysiological parameters. The following tables summarize the available quantitative data for this compound and related local anesthetics.

Table 1: Inhibitory Concentrations (IC50) of this compound on Ion Channels

| Channel Type | Cell Type | Parameter | IC50 Value | Reference |

| Total Sodium Current | Dorsal Root Ganglion (DRG) Neurons | Inhibition | ~200 µM | [4] |

| T-type Calcium Current | Small-diameter DRG Neurons | Inhibition | ~200 µM | |

| L-type Barium Current | PC12 Cells | Inhibition | >100 µM |

Note: The determination of a single IC50 value for state-dependent blockers like this compound can be complex as the affinity varies with the channel state.

Table 2: Effects of this compound on Sodium Channel Gating Properties

| Parameter | Channel Type | Cell Type | This compound Concentration | Effect | Reference |

| Steady-State Inactivation (V1/2) | Fast Sodium Current | Cultured Rat Sensory Neurons | 100 µM | -12 mV shift |

Differential Effects on Sodium Channel Isoforms

The voltage-gated sodium channel family comprises nine different isoforms (Nav1.1-Nav1.9), which exhibit distinct tissue distribution and biophysical properties. This compound has been shown to have differential effects on some of these isoforms, which may contribute to its specific clinical applications.

Studies have indicated that this compound is a more potent inhibitor of peripheral sensory neuron-specific sodium channels, such as Nav1.7 and Nav1.8 , compared to the motor neuron-specific isoform Nav1.6 . Specifically, this compound enhances the onset of slow inactivation of Nav1.7 and Nav1.8 currents but not Nav1.6 currents. This selectivity for sensory neuron isoforms may explain the apparent selective pain-suppressant effect of this compound with minimal motor impairment.

Interaction with other Ion Channels

While voltage-gated sodium channels are the primary target, this compound has also been shown to modulate other ion channels, which may contribute to its overall pharmacological profile. These include:

-

Voltage-Gated Potassium Channels (Kv): this compound has been reported to inhibit delayed rectifier potassium currents in dorsal root ganglion (DRG) neurons.

-

Voltage-Gated Calcium Channels (Cav): this compound can inhibit various types of voltage-gated calcium channels, including L-type and T-type channels.

The inhibition of these channels can further reduce neuronal excitability and may play a role in the analgesic effects of this compound.

Molecular Binding Site

The precise binding site of this compound on the voltage-gated sodium channel has not been fully elucidated through direct structural studies. However, based on studies of other local anesthetics and molecular modeling, the binding site is located within the inner pore of the channel, formed by the S6 transmembrane segments of the four homologous domains (DI-DIV).[5][6]

Key amino acid residues, particularly aromatic and hydrophobic residues within the S6 segments, are thought to be critical for local anesthetic binding. For instance, a highly conserved phenylalanine residue in the DIV-S6 segment is a major determinant of the binding and action of many local anesthetics.[5] It is hypothesized that this compound, with its aromatic ring and butyl chain, interacts with these hydrophobic and aromatic residues within the pore.

The following diagram illustrates a simplified model of the local anesthetic binding site within the sodium channel pore.

Experimental Protocols

The investigation of this compound's effects on voltage-gated sodium channels primarily relies on the patch-clamp electrophysiology technique. This method allows for the direct measurement of ionic currents flowing through the channels in isolated cells.

Whole-Cell Patch-Clamp Recording

Objective: To characterize the effects of this compound on the biophysical properties of voltage-gated sodium channels.

Cell Preparation:

-

HEK293 cells stably expressing the desired human Nav channel isoform (e.g., Nav1.7) or primary cultured neurons (e.g., dorsal root ganglion neurons) are commonly used.

-

Cells are cultured on glass coverslips and transferred to a recording chamber on the stage of an inverted microscope.

Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.3 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.3 with CsOH). Cesium is used to block potassium channels.

Recording Procedure:

-

A glass micropipette with a tip diameter of ~1 µm is filled with the internal solution and positioned onto a single cell.

-

A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane.

-

The membrane patch under the pipette tip is ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and recording of the total current across the cell membrane.

Voltage-Clamp Protocols

1. Tonic Block Assessment:

-

Holding Potential: -100 mV to -120 mV (to ensure most channels are in the resting state).

-

Test Pulse: A short depolarizing pulse (e.g., to 0 mV for 20-50 ms) is applied at a low frequency (e.g., 0.1 Hz) to elicit sodium currents.

-

Procedure: After establishing a stable baseline current, this compound is applied via perfusion. The reduction in the peak current amplitude at steady-state represents the tonic block.

2. Use-Dependent Block Assessment:

-

Holding Potential: -100 mV.

-

Pulse Train: A train of depolarizing pulses (e.g., to 0 mV for 20 ms) is applied at a higher frequency (e.g., 5-10 Hz).

-

Procedure: The peak current amplitude of each pulse in the train is measured. Use-dependent block is observed as a progressive decrease in current amplitude during the pulse train in the presence of this compound.

3. Steady-State Inactivation Protocol:

-

Holding Potential: -120 mV.

-

Conditioning Pulses: A series of 500 ms or longer prepulses to various potentials (e.g., from -120 mV to -20 mV in 10 mV increments) are applied.

-

Test Pulse: Each conditioning pulse is followed by a short test pulse to a constant potential (e.g., 0 mV) to measure the fraction of available channels.

-

Analysis: The normalized peak current during the test pulse is plotted against the prepulse potential. The data are fitted with a Boltzmann function to determine the half-inactivation potential (V1/2). The shift in V1/2 in the presence of this compound is then calculated.

Experimental Workflow Diagram

Conclusion

This compound's mechanism of action on voltage-gated sodium channels is a classic example of state-dependent inhibition, with a pronounced preference for the inactivated state. This leads to a hyperpolarizing shift in steady-state inactivation and a prominent use-dependent block, making it particularly effective at inhibiting rapidly firing neurons. Its differential effects on sodium channel isoforms, particularly its higher potency on sensory neuron channels like Nav1.7 and Nav1.8, provide a basis for its analgesic efficacy with limited motor side effects. Further research focusing on high-resolution structural studies of the this compound-channel complex and detailed kinetic analysis of its binding and unbinding rates will provide deeper insights into its mechanism and facilitate the design of novel, more selective local anesthetics.

References

- 1. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. The Sodium Channel as a Target for Local Anesthetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

The Structure-Activity Relationship of Butamben and its Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butamben, the n-butyl ester of 4-aminobenzoic acid, is a local anesthetic agent known for its topical applications. As an ester-type local anesthetic, its mechanism of action involves the blockade of voltage-gated sodium channels, thereby preventing the generation and conduction of nerve impulses. The structure of this compound, comprising a lipophilic aromatic ring, an intermediate ester linkage, and a hydrophilic amino group, is a classic template for local anesthetics. Understanding the structure-activity relationship (SAR) of this compound and its analogs is crucial for the rational design of new local anesthetics with improved potency, duration of action, and safety profiles. This guide provides a comprehensive overview of the SAR of this compound and its analogs, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Core Structure-Activity Relationships

The anesthetic activity of this compound and its analogs is intricately linked to the physicochemical properties of its three main structural components: the aromatic ring, the ester linkage, and the alkyl chain.

The Aromatic Ring (Lipophilic Moiety)

The 4-aminobenzoic acid portion of this compound serves as the primary lipophilic domain, facilitating the molecule's interaction with the neuronal membrane.

-

Substituents on the Aromatic Ring: The nature and position of substituents on the aromatic ring significantly influence anesthetic potency. Electron-donating groups, such as amino (-NH2), alkylamino (-NHR), and alkoxy (-OR) groups, at the ortho or para positions relative to the ester group, tend to increase the electron density of the carbonyl oxygen. This enhanced electron density is believed to improve the binding of the anesthetic to its target site on the sodium channel, thereby increasing potency[1][2]. Conversely, electron-withdrawing groups can diminish activity.

The Ester Linkage (Intermediate Chain)

The ester linkage in this compound is susceptible to hydrolysis by plasma esterases, which is the primary route of its metabolism. This metabolic vulnerability influences the duration of action and potential for systemic toxicity. While the ester group is common in this class of anesthetics, modifications to this linkage can alter the drug's properties. For instance, replacing the ester oxygen with sulfur to create a thioester has been shown to increase potency in procaine analogs, though it may also lead to dermatitis[3]. Amide linkages, as seen in local anesthetics like lidocaine, are more resistant to hydrolysis, resulting in a longer duration of action[3].

The Alkyl Chain (Hydrophobic Tail)

The length and branching of the n-butyl chain in this compound play a critical role in determining its potency and toxicity.

-

Chain Length: Increasing the length of the alkyl chain generally leads to an increase in both anesthetic potency and toxicity[4]. This is attributed to the enhanced lipid solubility of the molecule, which facilitates its penetration into the nerve membrane[5][6]. However, there is an optimal chain length beyond which the increase in toxicity outweighs the benefit of increased potency.

-

Chain Branching: Branching of the alkyl chain can also affect activity. For instance, in procaine-like analogs, branching at the alpha-carbon of the alcohol moiety can increase the duration of action[3].

Quantitative Data Summary

| Compound (Alkyl Group) | Relative Potency (this compound = 1) | Onset of Action | Duration of Action |

| Methyl p-aminobenzoate | < 1 | Fast | Short |

| Ethyl p-aminobenzoate (Benzocaine) | < 1 | Fast | Short |

| Propyl p-aminobenzoate | ~ 1 | Moderate | Moderate |

| Butyl p-aminobenzoate (this compound) | 1 | Moderate | Long |

| Pentyl p-aminobenzoate | > 1 | Slow | Long |

| Hexyl p-aminobenzoate | > 1 | Slow | Very Long |

Note: This table represents a qualitative and predictive summary based on established SAR principles for local anesthetics. Actual quantitative values would require direct experimental comparison under standardized conditions.

Experimental Protocols

The evaluation of the local anesthetic activity of this compound and its analogs involves both in vivo and in vitro methodologies.

Synthesis of n-Alkyl p-Aminobenzoate Analogs

A common method for the synthesis of this compound and its analogs is the Fischer esterification of 4-aminobenzoic acid with the corresponding alcohol in the presence of an acid catalyst.

General Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 4-aminobenzoic acid in an excess of the desired n-alkanol (e.g., methanol, ethanol, propanol, butanol).

-

Acid Catalysis: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Reflux: Heat the reaction mixture to reflux for a specified period (typically several hours) to drive the equilibrium towards the ester product.

-

Neutralization and Extraction: After cooling, neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution). Extract the ester product into an organic solvent (e.g., diethyl ether).

-

Purification: Wash the organic layer with water, dry it over an anhydrous salt (e.g., magnesium sulfate), and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

In Vivo Evaluation of Infiltration Anesthesia

The mouse vocalization test is a reliable method for quantifying the efficacy of infiltration anesthesia[7].

Protocol:

-

Animal Model: Use adult male mice (e.g., Swiss Webster).

-

Baseline Threshold Determination: Determine the baseline vocalization threshold for each mouse by applying a gradually increasing electrical stimulus to the abdominal skin and recording the current at which vocalization occurs.

-

Anesthetic Administration: Administer a subcutaneous injection of the test compound (this compound or its analog) in a suitable vehicle into the abdominal skin.

-

Post-Administration Testing: At predetermined time points after injection, re-apply the electrical stimulus and record the presence or absence of a vocalization response at the baseline threshold current.

-

Data Analysis: The duration of anesthesia is defined as the time from injection until the return of the vocalization response. The data can be analyzed to determine the median effective dose (ED50) and the time course of the anesthetic effect.

In Vitro Evaluation of Sodium Channel Blockade (Patch-Clamp Electrophysiology)

The whole-cell patch-clamp technique is used to directly measure the effect of this compound analogs on voltage-gated sodium channels in isolated neurons (e.g., dorsal root ganglion neurons)[4][8].

Protocol:

-

Cell Preparation: Isolate and culture sensory neurons from dorsal root ganglia of rats or mice.

-

Recording Setup: Use a patch-clamp amplifier and data acquisition system. Prepare borosilicate glass micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution.

-

Whole-Cell Configuration: Establish a gigaseal between the micropipette and the cell membrane, and then rupture the membrane patch to achieve the whole-cell configuration.

-

Voltage Protocol: Hold the cell at a negative holding potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit sodium currents.

-

Drug Application: Perfuse the cell with an extracellular solution containing the test compound (this compound or its analog) at various concentrations.

-

Data Acquisition and Analysis: Record the sodium currents before, during, and after drug application. Analyze the data to determine the concentration-dependent block of the sodium current and to calculate the IC50 value. The voltage- and use-dependency of the block can also be investigated using specific voltage protocols[9][10].

Visualizations

Mechanism of Action: Sodium Channel Blockade

The primary mechanism of action for this compound and its analogs is the blockade of voltage-gated sodium channels in their inactivated state[4]. This prevents the influx of sodium ions necessary for the generation and propagation of action potentials in nerve fibers.

Caption: this compound blocks the voltage-gated sodium channel, preventing nerve impulse transmission.

Experimental Workflow: In Vivo Anesthesia Assay

The following diagram illustrates the workflow for determining the in vivo local anesthetic activity of this compound analogs.

Caption: Workflow for assessing local anesthetic activity in an in vivo mouse model.

Logical Relationship: SAR of n-Alkyl p-Aminobenzoates

This diagram illustrates the relationship between the alkyl chain length of this compound analogs and their key pharmacological properties.

Caption: Relationship between alkyl chain length and pharmacological properties of this compound analogs.

Conclusion

The structure-activity relationship of this compound and its analogs follows well-established principles for local anesthetics. The potency and duration of action are primarily governed by the lipophilicity of the molecule, which can be modulated by altering the length of the alkyl ester chain and by introducing electron-donating substituents on the aromatic ring. While increasing lipophilicity enhances anesthetic activity, it also tends to increase toxicity. A thorough understanding of these SAR principles, coupled with rigorous experimental evaluation using the methodologies outlined in this guide, is essential for the development of novel local anesthetic agents with optimized efficacy and safety profiles. Future research should focus on systematic studies that provide quantitative data for a broader range of this compound analogs to further refine our understanding of their SAR and to guide the design of the next generation of local anesthetics.

References

- 1. [SYNTHESIS OF P-AMINOBENZOIC ACID DERIVATIVES WITH POSSIBLE LOCAL ANESTHETIC ACTIVITY] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. docs.axolbio.com [docs.axolbio.com]

- 4. The local anesthetic n-butyl-p-aminobenzoate selectively affects inactivation of fast sodium currents in cultured rat sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Essentials of Local Anesthetic Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An in vivo method for the quantitative evaluation of local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 10. az.research.umich.edu [az.research.umich.edu]

The Anesthetic Action of Butamben on Sensory Nerve Signal Transmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butamben, a long-acting local anesthetic, effectively mitigates pain by disrupting the transmission of sensory nerve signals. Its primary mechanism of action involves the blockade of voltage-gated sodium channels, crucial for the initiation and propagation of action potentials in nociceptive neurons. However, emerging evidence reveals a more complex pharmacological profile, with this compound also modulating the activity of various other ion channels, including voltage-gated potassium and calcium channels, as well as transient receptor potential (TRP) channels. This multi-target engagement contributes to its overall anesthetic and analgesic efficacy. This technical guide provides an in-depth analysis of this compound's effects on sensory nerve signal transmission, presenting quantitative data from key studies, detailed experimental protocols for investigating its mechanism of action, and visual representations of the involved signaling pathways and experimental workflows.

Introduction

Pain, particularly chronic pain, remains a significant clinical challenge, necessitating the development of more effective and targeted analgesic agents. Local anesthetics are a cornerstone of pain management, and this compound (n-butyl-p-aminobenzoate) has demonstrated utility as a long-acting anesthetic, particularly in epidural and topical formulations.[1] Understanding the precise molecular mechanisms by which this compound exerts its effects on sensory neurons is critical for optimizing its clinical application and for the rational design of novel analgesics. This guide synthesizes the current knowledge on this compound's interaction with key ion channels involved in nociception, providing a comprehensive resource for researchers in the field.

Quantitative Data on this compound's Ion Channel Modulation

The following tables summarize the quantitative data on the inhibitory effects of this compound on various ion channels implicated in sensory nerve signal transmission. These data have been derived from electrophysiological studies, primarily using patch-clamp techniques on sensory neurons or heterologous expression systems.

Table 1: Effect of this compound on Voltage-Gated Sodium Channels (Nav)

| Parameter | Value | Cell Type/Expression System | Reference |

| IC50 (Overall Sodium Current) | 223 ± 10 μM | Sensory Neurons | [2] |

| Inactivation Curve Shift (Fast Nav Channels) | -12 mV (hyperpolarizing shift) | Cultured Rat Sensory Neurons | [3] |

Table 2: Effect of this compound on Voltage-Gated Potassium Channels (Kv)

| Parameter | Value | Channel Subtype | Cell Type/Expression System | Reference |

| IC50 (Whole-Cell K+ Current) | 228 µM | - | Dorsal Root Ganglion (DRG) Neurons | [4] |

| IC50 | 238 μM | Kv1.1 | Mammalian tsA201 Cells | [4] |

| KD | 59 nM | A-type (Kv4.2) | Heterologous Expression | [5][6] |

Table 3: Effect of this compound on Voltage-Gated Calcium Channels (Cav)

| Parameter | Value | Channel Subtype | Cell Type/Expression System | Reference |

| IC50 | ~200 µM | T-type | Small Dorsal Root Ganglion (DRG) Neurons | [7] |

Table 4: Effect of this compound on Transient Receptor Potential (TRP) Channels

| Parameter | Value | Channel Subtype | Cell Type/Expression System | Reference |

| IC50 | 69 µM | TRPA1 | Heterologous Expression | [8] |

| IC50 | 18 µM | TRPV4 | Heterologous Expression | [8] |

Signaling Pathways and Mechanisms of Action

This compound's primary anesthetic effect stems from its ability to block the propagation of action potentials along sensory nerve fibers.[9][10] This is achieved through its interaction with multiple ion channels that govern neuronal excitability.

Blockade of Voltage-Gated Sodium Channels

The principal mechanism of action for this compound, like other local anesthetics, is the blockade of voltage-gated sodium channels (Nav).[1][11] These channels are essential for the rapid depolarization phase of the action potential. By binding to the sodium channel, this compound stabilizes it in an inactivated state, preventing the influx of sodium ions that is necessary for the action potential to propagate.[3][9] Notably, this compound has been shown to shift the voltage dependence of inactivation of fast sodium channels to more hyperpolarized potentials, making the channels more susceptible to inactivation at resting membrane potentials.[3]

Modulation of Other Ion Channels

Beyond its effects on sodium channels, this compound also influences the activity of other key ion channels in sensory neurons, contributing to its overall anesthetic profile.

-

Voltage-Gated Potassium Channels (Kv): By inhibiting potassium channels, this compound can affect the repolarization phase of the action potential, potentially prolonging it and altering the firing frequency of the neuron.[4]

-

Voltage-Gated Calcium Channels (Cav): The blockade of T-type calcium channels by this compound is significant as these channels are involved in setting the threshold for action potential firing and in neurotransmitter release at the synapse.[7]

-

Transient Receptor Potential (TRP) Channels: this compound's interaction with TRPA1 and TRPV4 channels, which are key sensors of noxious stimuli, suggests that it may also exert its analgesic effects by directly modulating the initial stages of nociceptive signaling at the peripheral nerve endings.[2]

Experimental Protocols

To facilitate further research into the mechanisms of this compound, this section provides a detailed protocol for investigating its effects on voltage-gated sodium currents in sensory neurons using the whole-cell patch-clamp technique.

Whole-Cell Patch-Clamp Recording of Sodium Currents in Dorsal Root Ganglion (DRG) Neurons

Objective: To measure the effect of this compound on the amplitude and kinetics of voltage-gated sodium currents in cultured DRG neurons.

Materials:

-

Cell Culture: Primary culture of dorsal root ganglion (DRG) neurons from rodents.

-

External (Extracellular) Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium and fluoride are used to block potassium and calcium currents, respectively.

-

This compound Stock Solution: 100 mM this compound dissolved in DMSO.

-

Patch-Clamp Electrophysiology Rig: Inverted microscope, micromanipulator, patch-clamp amplifier, data acquisition system, and perfusion system.

-

Borosilicate Glass Capillaries: For pulling patch pipettes.

Procedure:

-

Cell Preparation: Plate dissociated DRG neurons on glass coverslips coated with poly-D-lysine and laminin and culture for 24-48 hours.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Recording:

-

Transfer a coverslip with adherent DRG neurons to the recording chamber on the microscope stage and perfuse with the external solution.

-

Approach a neuron with the patch pipette and form a giga-ohm seal (>1 GΩ) on the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Hold the cell at a holding potential of -80 mV to ensure the majority of sodium channels are in the resting state.

-

-

Voltage Protocol for Sodium Current Activation:

-

To measure the current-voltage (I-V) relationship, apply a series of depolarizing voltage steps from -70 mV to +50 mV in 5 or 10 mV increments for 50 ms.

-

-

This compound Application:

-

After obtaining a stable baseline recording of sodium currents, perfuse the recording chamber with the external solution containing the desired concentration of this compound (e.g., 10 µM, 100 µM, 1 mM).

-

Allow the drug to equilibrate for 2-5 minutes before repeating the voltage protocol.

-

-

Data Analysis:

-

Measure the peak inward sodium current at each voltage step before and after this compound application.

-

Construct I-V curves and dose-response curves to determine the IC50 of this compound.

-

Analyze the kinetics of current activation and inactivation.

-

Conclusion

This compound's efficacy as a local anesthetic is rooted in its multifaceted interaction with ion channels that are critical for the transmission of sensory nerve signals. While its primary target is the voltage-gated sodium channel, its modulation of potassium, calcium, and TRP channels likely contributes to its long duration of action and broad analgesic properties. The quantitative data and experimental protocols presented in this guide offer a robust framework for researchers and drug development professionals to further elucidate the intricate mechanisms of this compound and to explore the potential of multi-target agents for the future of pain management. Further investigation into the subtype selectivity of this compound for different Nav and Kv channels will be crucial in refining our understanding of its pharmacological profile and in guiding the development of next-generation analgesics with improved efficacy and safety profiles.

References

- 1. Dorsal root ganglion stimulation of injured sensory neurons in rats rapidly eliminates their spontaneous activity and relieves spontaneous pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 3. The local anesthetic n-butyl-p-aminobenzoate selectively affects inactivation of fast sodium currents in cultured rat sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of TTX-sensitive and TTX-resistant sodium channels in Adelta- and C-fiber conduction and synaptic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of the A-type K+ channels of dorsal root ganglion neurons by the long-duration anesthetic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchwithrowan.com [researchwithrowan.com]

- 7. The local anesthetic this compound inhibits and accelerates low-voltage activated T-type currents in small sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. homepages.gac.edu [homepages.gac.edu]

- 11. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Metabolism and Enzymatic Degradation of Butamben

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butamben, a local anesthetic of the ester type, undergoes metabolic transformation primarily through enzymatic hydrolysis. This guide provides a comprehensive overview of the metabolic pathways of this compound, focusing on the enzymatic degradation processes. It details the key enzymes involved, the resulting metabolites, and the analytical methodologies used to study these processes. Quantitative data from relevant studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area. Visual diagrams of the metabolic pathways and experimental workflows are included to enhance understanding.

Introduction

This compound, chemically known as butyl p-aminobenzoate, is a local anesthetic agent used for topical anesthesia.[1] Like other ester-type local anesthetics, its duration of action and potential for systemic toxicity are largely determined by its rate of metabolism. A thorough understanding of its metabolic fate is crucial for drug development, safety assessment, and clinical application. This technical guide delves into the core aspects of this compound metabolism, providing a detailed resource for researchers and professionals in the pharmaceutical sciences.

Primary Metabolic Pathway: Enzymatic Hydrolysis

The principal route of this compound metabolism is the hydrolysis of its ester bond. This biotransformation is catalyzed by esterases, primarily cholinesterases present in the plasma and carboxylesterases found in the liver and other tissues.[2][3][4] This enzymatic action leads to the cleavage of the this compound molecule into two primary metabolites: 4-aminobenzoic acid (PABA) and butan-1-ol.[5] These metabolites are pharmacologically inert and are subsequently excreted in the urine.[2][3]

The generalized reaction for the hydrolysis of this compound is as follows:

This compound + H₂O --(Esterases)--> 4-Aminobenzoic Acid + Butan-1-ol

Key Enzymes Involved

-

Cholinesterases: Plasma cholinesterases, also known as pseudocholinesterases or butyrylcholinesterases (BChE), are the primary enzymes responsible for the rapid hydrolysis of this compound in the bloodstream.[2][4] The efficiency of this process contributes to the relatively short systemic half-life of this compound when it reaches circulation.

-

Carboxylesterases (CES): These enzymes, particularly human carboxylesterase 1 (hCE1) and 2 (hCE2), are abundant in the liver and intestines and play a significant role in the metabolism of a wide range of ester-containing drugs.[6][7] While plasma hydrolysis is rapid, hepatic carboxylesterases are crucial for the first-pass metabolism of absorbed this compound and for clearing the drug that escapes plasma hydrolysis.

Quantitative Analysis of this compound Metabolism

While the qualitative metabolic pathway of this compound is well-established, specific kinetic parameters for the enzymatic hydrolysis of this compound are not extensively reported in the literature. However, data from studies on structurally similar local anesthetics can provide valuable insights.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Source |

| Human Plasma Cholinesterase | Procaine | 5.0 | 18.6 (nmol/min/ml serum) | [8] |

| Human Plasma Cholinesterase | 2-Chloroprocaine | 8.2 | 98.4 (nmol/min/ml serum) | [8] |

| Human Carboxylesterase 2 (hCE2) | Cocaine | 202 | 0.589 | [9] |

Other Potential Degradation Pathways

Beyond enzymatic hydrolysis, this compound can undergo degradation through other mechanisms, particularly under forced degradation conditions used in stability studies. These pathways are important for understanding the overall stability profile of the drug substance and for the development of stability-indicating analytical methods.

-

Oxidation: The aromatic amine group of this compound is susceptible to oxidation, which can lead to the formation of colored degradation products.[5] This can be mediated by oxidative enzymes or by chemical oxidants.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical degradation of this compound.[5]

-

Thermal Degradation: At elevated temperatures, this compound can undergo hydrolysis and potentially other degradation reactions.[5]

Role of Cytochrome P450 Enzymes

The involvement of cytochrome P450 (CYP) enzymes in the metabolism of this compound appears to be minimal. The primary metabolic clearance is overwhelmingly attributed to ester hydrolysis. While CYPs are major players in the metabolism of many drugs, including amide-type local anesthetics, the ester linkage in this compound makes it a prime substrate for esterases.[10][11] In vitro studies using human liver microsomes, which are rich in CYP enzymes, would be necessary to definitively rule out any minor oxidative metabolism. However, based on current knowledge, CYP-mediated pathways are not considered significant for this compound elimination.

Experimental Protocols

In Vitro Metabolism of this compound using Human Liver Microsomes

This protocol is designed to assess the metabolic stability of this compound and identify potential metabolites formed by hepatic enzymes, including both carboxylesterases and cytochrome P450s.

Materials:

-

This compound

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., G-6-P, G-6-PDH, and NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard (for analytical quantification)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

In a microcentrifuge tube, pre-incubate HLM (final protein concentration typically 0.5-1 mg/mL) in phosphate buffer at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the this compound stock solution (final substrate concentration typically 1-10 µM) and the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant for the remaining this compound and the formation of metabolites using a validated LC-MS/MS method.

-

Calculate the rate of disappearance of this compound to determine its in vitro half-life and intrinsic clearance.

Kinetic Analysis of this compound Hydrolysis by Recombinant Carboxylesterases

This protocol allows for the determination of the kinetic parameters (Km and Vmax) of this compound hydrolysis by specific human carboxylesterase isoforms.

Materials:

-

This compound

-

Recombinant human carboxylesterase 1 (hCE1) and 2 (hCE2)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile

-

Internal standard

-

LC-MS/MS system

Procedure:

-

Prepare a series of this compound solutions of varying concentrations in phosphate buffer.

-

In separate tubes, add a fixed concentration of the recombinant enzyme (hCE1 or hCE2).

-

Pre-incubate the enzyme solutions at 37°C for 5 minutes.

-

Initiate the reaction by adding the this compound solutions to the enzyme solutions.

-

After a short, fixed incubation time (within the initial linear rate of the reaction), quench the reaction with ice-cold acetonitrile containing the internal standard.

-

Analyze the samples for the formation of 4-aminobenzoic acid using a validated LC-MS/MS method.

-

Plot the initial velocity of the reaction (rate of PABA formation) against the substrate (this compound) concentration.

-

Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Visualization of Pathways and Workflows

Conclusion

The metabolism of this compound is predominantly a straightforward process of ester hydrolysis, primarily mediated by plasma cholinesterases and hepatic carboxylesterases. This rapid degradation to inactive metabolites is a key determinant of its pharmacokinetic profile and safety. While the general pathway is well understood, further research is warranted to determine the specific kinetic parameters of this compound with human esterase isoforms. The experimental protocols and analytical methods outlined in this guide provide a framework for conducting such studies, which will contribute to a more complete understanding of this compound's disposition and facilitate the development of safer and more effective local anesthetic therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. archives.ijper.org [archives.ijper.org]

- 4. Kinetic analysis of butyrylcholinesterase-catalyzed hydrolysis of acetanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Kinetics of hydrolysis of acetylthiocholine and acetylcholine by cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biochemical and molecular analysis of carboxylesterase-mediated hydrolysis of cocaine and heroin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Synthesis of Novel Butamben Derivatives for Enhanced Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butamben, a butyl ester of para-aminobenzoic acid, is a local anesthetic with a long-standing clinical history. However, its therapeutic potential is often constrained by its poor aqueous solubility, which limits its formulation options and can impact its bioavailability and onset of action. This technical guide explores the synthesis of novel this compound derivatives designed to overcome these limitations and enhance its anesthetic efficacy. We delve into two primary strategies: the synthesis of ester analogs with modified physicochemical properties and the development of prodrugs to improve solubility and pharmacokinetic profiles. This guide provides detailed experimental protocols for the synthesis and evaluation of these derivatives, summarizes key quantitative data, and visualizes the underlying mechanisms and workflows.

Introduction to this compound and Rationale for Derivatization

This compound, like other local anesthetics, exerts its effect by blocking voltage-gated sodium channels in neuronal cell membranes, thereby inhibiting the propagation of action potentials and preventing the transmission of pain signals.[1][2] Its chemical structure, characterized by a lipophilic aromatic ring, an intermediate ester linkage, and a hydrophilic amino group, is a classic template for local anesthetic design.[3]

Despite its efficacy, this compound's low water solubility presents a significant challenge for parenteral formulations and can limit its use to topical applications.[4] The development of novel derivatives aims to address this by modifying the molecular structure to improve solubility, enhance skin permeation, and prolong the duration of action. Key strategies include the synthesis of new ester analogs by varying the alcohol moiety and the creation of prodrugs that are converted to the active this compound molecule in vivo.[5][6]

Synthesis of Novel this compound Derivatives

The synthesis of this compound and its ester derivatives is primarily achieved through Fischer esterification of p-aminobenzoic acid (PABA) with the corresponding alcohol.[7]

General Synthesis of this compound Ester Analogs

The synthesis of this compound analogs involves the reaction of PABA with an alcohol of varying chain length or structure in the presence of a strong acid catalyst, typically sulfuric acid.

Experimental Protocol: Fischer Esterification of p-Aminobenzoic Acid

-

Reaction Setup: In a round-bottom flask, dissolve p-aminobenzoic acid in an excess of the desired alcohol (e.g., n-butanol for this compound, or other alcohols for analogs).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Heat the reaction mixture to reflux for a specified period (typically 1-2 hours) to drive the equilibrium towards the ester product.

-

Neutralization: After cooling, neutralize the reaction mixture with a weak base, such as a sodium bicarbonate solution, to quench the acid catalyst and precipitate the crude ester.

-

Isolation and Purification: Collect the crude product by vacuum filtration, wash with cold water, and purify by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

-

Characterization: Confirm the structure of the synthesized derivative using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

A general workflow for the synthesis and evaluation of this compound derivatives is depicted below.

Prodrug Strategies for Enhanced Solubility

A promising approach to improve the aqueous solubility of this compound is the design of prodrugs.[5][8] This involves chemically modifying the this compound molecule to introduce a hydrophilic moiety, which is then cleaved in vivo to release the active drug. A common strategy is the esterification of a hydrophilic group to the parent molecule.

Experimental Protocol: Synthesis of a PEGylated this compound Prodrug

-

Activation of PEG: React a carboxyl-terminated polyethylene glycol (PEG-COOH) with a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form an activated PEG ester.

-

Esterification: React the activated PEG ester with the hydroxyl group of a this compound derivative (if applicable, or directly with the amino group under specific conditions) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

-

Purification: Purify the resulting PEG-Butamben conjugate using techniques such as dialysis or size-exclusion chromatography to remove unreacted starting materials and byproducts.

-

Characterization: Confirm the structure and purity of the prodrug using NMR, IR, and gel permeation chromatography (GPC).

The logical relationship for a prodrug approach is illustrated in the following diagram.

Evaluation of Enhanced Efficacy

A comprehensive evaluation of the newly synthesized this compound derivatives is crucial to determine their potential for improved therapeutic efficacy. This involves a combination of in vitro, ex vivo, and in vivo studies.

In Vitro Evaluation: Sodium Channel Blockade

The primary mechanism of action of local anesthetics is the blockade of voltage-gated sodium channels. The potency of this compound derivatives can be quantified by determining their half-maximal inhibitory concentration (IC50) using patch-clamp electrophysiology on cells expressing sodium channels.[2][9]

Experimental Protocol: Whole-Cell Patch-Clamp Assay

-

Cell Culture: Culture a suitable cell line expressing the desired sodium channel subtype (e.g., HEK293 cells transfected with Nav1.7).

-

Electrophysiological Recording: Use the whole-cell patch-clamp technique to record sodium currents from individual cells.

-

Drug Application: Perfuse the cells with solutions containing varying concentrations of the this compound derivative.

-

Data Analysis: Measure the peak sodium current at each drug concentration and plot a dose-response curve to calculate the IC50 value.

Ex Vivo Evaluation: Skin Permeation

For topical applications, the ability of a drug to permeate the skin is a critical determinant of its efficacy. The Franz diffusion cell is a standard apparatus for in vitro skin permeation studies.[10][11][12]

Experimental Protocol: Franz Diffusion Cell Assay

-

Skin Preparation: Excise a section of full-thickness skin from a suitable animal model (e.g., porcine ear skin) and mount it on the Franz diffusion cell, with the stratum corneum facing the donor compartment.

-

Experimental Setup: Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline) and maintain a constant temperature (32°C).

-

Drug Application: Apply a known amount of the this compound derivative formulation to the skin surface in the donor compartment.

-

Sampling: At predetermined time intervals, withdraw samples from the receptor compartment for analysis.

-

Quantification: Analyze the concentration of the this compound derivative in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).

The experimental workflow for the Franz diffusion cell assay is outlined below.

In Vivo Evaluation: Analgesic Efficacy

Animal models are essential for assessing the in vivo analgesic efficacy and duration of action of novel this compound derivatives. The rat tail flick test is a commonly used model to evaluate thermal pain sensation.[13][14][15]

Experimental Protocol: Rat Tail Flick Test

-

Animal Acclimation: Acclimate male Wistar rats to the testing environment and handling procedures.

-

Baseline Measurement: Determine the baseline tail flick latency by applying a focused beam of heat to the rat's tail and measuring the time until the tail is withdrawn. A cut-off time is set to prevent tissue damage.

-

Drug Administration: Administer the this compound derivative formulation topically or via subcutaneous injection at the base of the tail.

-

Post-Treatment Measurement: Measure the tail flick latency at various time points after drug administration.

-

Data Analysis: Calculate the maximum possible effect (%MPE) and the duration of the analgesic effect.

Data Presentation and Structure-Activity Relationships

The quantitative data obtained from the evaluation of novel this compound derivatives should be summarized in a clear and concise manner to facilitate comparison.

Table 1: Physicochemical and Pharmacological Properties of this compound and its Derivatives

| Compound | Molecular Weight ( g/mol ) | Water Solubility (mg/mL) | LogP | IC50 (µM) for Nav1.7 Blockade | Duration of Anesthesia (min) in Tail Flick Test (at 1% concentration) | Skin Permeation Flux (Jss) (µg/cm²/h) |

| This compound | 193.24 | 0.03 | 2.89 | Data not available | Data not available | Data not available |

| Derivative A | Insert Data | Insert Data | Insert Data | Insert Data | Insert Data | Insert Data |

| Derivative B | Insert Data | Insert Data | Insert Data | Insert Data | Insert Data | Insert Data |

| Derivative C | Insert Data | Insert Data | Insert Data | Insert Data | Insert Data | Insert Data |

Note: This table is a template. The data for novel derivatives needs to be populated from experimental findings.

Structure-Activity Relationship (SAR) Insights

The analysis of data from a series of this compound derivatives can provide valuable insights into the structure-activity relationships governing their efficacy.

-

Lipophilicity: The lipophilicity of the molecule, often quantified by the partition coefficient (LogP), plays a crucial role in its ability to partition into the neuronal membrane and interact with the sodium channel.[16][17] Increasing the length of the alkyl chain in the ester group generally increases lipophilicity, which can lead to enhanced potency up to a certain point, after which a decrease in activity may be observed due to reduced aqueous solubility and bioavailability.

-

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups on the aromatic ring can influence the pKa of the amino group and the electron density of the carbonyl oxygen, thereby affecting the drug's interaction with the sodium channel receptor.[17]

-

Steric Factors: The size and shape of the molecule can influence its ability to fit into the binding pocket of the sodium channel.

The signaling pathway for local anesthetic action is depicted below.

Conclusion

The synthesis of novel this compound derivatives presents a viable strategy to enhance its therapeutic utility by addressing its inherent limitations in solubility and formulation. By systematically modifying the ester and amino functionalities, it is possible to develop new chemical entities with improved physicochemical and pharmacological profiles. The detailed experimental protocols and evaluation methods outlined in this guide provide a framework for the rational design and development of next-generation local anesthetics based on the this compound scaffold. Future research should focus on the synthesis and comprehensive evaluation of a diverse library of derivatives to establish robust structure-activity relationships and identify lead candidates for further preclinical and clinical development.

References

- 1. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]

- 2. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ELEMENTAL CHEMISTRY: LOCAL ANESTHETICS BENZOCAINE this compound [elementalchemistry.in]

- 5. Polymeric prodrug of bufalin for increasing solubility and stability: Synthesis and anticancer study in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Novel Strategies for Solubility and Bioavailability Enhancement of Bufadienolides [mdpi.com]

- 9. Block of Inactivation-deficient Na+ Channels by Local Anesthetics in Stably Transfected Mammalian Cells: Evidence for Drug Binding Along the Activation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 12. Skin Permeation Test (Franz Cell Technique) | Nawah Scientific [nawah-scientific.com]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. Tail flick test - Wikipedia [en.wikipedia.org]

- 15. Establishment of an Animal Model of Epidural Anesthesia and Sedative Tail-Flick Test for Evaluating Local Anesthetic Effects in Rats [jstage.jst.go.jp]

- 16. spu.edu.sy [spu.edu.sy]

- 17. pharmacy180.com [pharmacy180.com]

In-Vitro Toxicological Profile of Butamben: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary